N-(4-iodophenyl)thiophene-2-sulfonamide N-(4-iodophenyl)thiophene-2-sulfonamide
Brand Name: Vulcanchem
CAS No.: 333434-63-2
VCID: VC21516741
InChI: InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
SMILES: C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Molecular Formula: C10H8INO2S2
Molecular Weight: 365.2g/mol

N-(4-iodophenyl)thiophene-2-sulfonamide

CAS No.: 333434-63-2

Cat. No.: VC21516741

Molecular Formula: C10H8INO2S2

Molecular Weight: 365.2g/mol

* For research use only. Not for human or veterinary use.

N-(4-iodophenyl)thiophene-2-sulfonamide - 333434-63-2

Specification

CAS No. 333434-63-2
Molecular Formula C10H8INO2S2
Molecular Weight 365.2g/mol
IUPAC Name N-(4-iodophenyl)thiophene-2-sulfonamide
Standard InChI InChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
Standard InChI Key ZPKZVHYMKDTUDU-UHFFFAOYSA-N
SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
Canonical SMILES C1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I

Introduction

Chemical Properties and Structure

Molecular Structure and Identification

N-(4-iodophenyl)thiophene-2-sulfonamide consists of a thiophene ring connected to a 4-iodophenyl group via a sulfonamide linkage. The compound is identified by the following characteristics:

ParameterValue
CAS Number333434-63-2
Molecular FormulaC10H8INO2S2
Molecular Weight365.2 g/mol
IUPAC NameN-(4-iodophenyl)thiophene-2-sulfonamide
InChIInChI=1S/C10H8INO2S2/c11-8-3-5-9(6-4-8)12-16(13,14)10-2-1-7-15-10/h1-7,12H
InChIKeyZPKZVHYMKDTUDU-UHFFFAOYSA-N
SMILESC1=CSC(=C1)S(=O)(=O)NC2=CC=C(C=C2)I
PubChem Compound ID1120523

This compound features a thiophene-2-sulfonamide group, where the sulfonamide is directly connected to a 4-iodophenyl substituent. The iodine atom at the para position of the phenyl ring contributes to the compound's unique properties and biological activities.

Physical and Chemical Properties

The molecular structure of N-(4-iodophenyl)thiophene-2-sulfonamide imparts specific physicochemical properties that influence its biological behavior and potential applications:

Synthesis and Preparation Methods

Traditional Synthetic Routes

The synthesis of N-(4-iodophenyl)thiophene-2-sulfonamide typically involves the reaction of thiophene-2-sulfonyl chloride with 4-iodoaniline under basic conditions. The general synthetic pathway includes the following steps:

  • Preparation of thiophene-2-sulfonyl chloride from the corresponding thiol or through direct sulfonation of thiophene.

  • Reaction with 4-iodoaniline in the presence of a base such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).

  • The reaction is typically carried out in an appropriate solvent such as dichloromethane at room temperature.

  • The product is isolated and purified through standard techniques like recrystallization or column chromatography .

The general reaction for sulfonamide formation can be represented as:
R-SO2Cl+H2N-R’R-SO2NH-R’+HCl\text{R-SO}_2\text{Cl} + \text{H}_2\text{N-R'} \rightarrow \text{R-SO}_2\text{NH-R'} + \text{HCl}

Where R represents the thiophene-2-yl group and R' represents the 4-iodophenyl group.

Modern Synthesis Approaches

Recent advances in synthetic chemistry have led to more efficient and environmentally friendly methods for preparing sulfonamides, which can be applied to the synthesis of N-(4-iodophenyl)thiophene-2-sulfonamide:

  • Green chemistry approaches using PEG-400 as a solvent have been developed. This method offers advantages such as easy separation of the product and the ability to recover and reuse the solvent, making it more environmentally sustainable .

  • Metal-free synthesis methods using iodine and ethanol have been reported for sulfonylation reactions. These procedures eliminate the need for metal catalysts, bases, ligands, or additives, making them more practical and eco-friendly .

  • Alternative approaches using benzene sulfonyl hydrazide in the presence of tert-butylhydroperoxide (TBHP) and ammonium iodide have been developed. These reactions can be carried out in water or acetonitrile, offering moderate to good yields .

Biological Activities

Enzyme Inhibition

Thiophene-based sulfonamides, including compounds structurally similar to N-(4-iodophenyl)thiophene-2-sulfonamide, have demonstrated significant enzyme inhibitory properties. Of particular interest is their ability to inhibit carbonic anhydrase (CA) isoenzymes, which are involved in numerous physiological and pathological processes.

Studies on thiophene-based sulfonamides have shown:

ParameterhCA-IhCA-II
IC₅₀ range69 nM - 70 μM23.4 nM - 1.405 μM
K₁ range66.49 ± 17.15 nM - 234.99 ± 15.44 μM74.88 ± 20.65 nM - 38.04 ± 12.97 μM

These values indicate potent inhibition of both hCA-I and hCA-II isoenzymes at very small concentrations, highlighting the potential of thiophene-based sulfonamides as enzyme inhibitors .

Structure-Activity Relationship

The biological activity of N-(4-iodophenyl)thiophene-2-sulfonamide is influenced by its structural features:

Mechanism of Action

Molecular Interactions

The proposed mechanism of action for N-(4-iodophenyl)thiophene-2-sulfonamide involves the inhibition of key enzymes involved in cell proliferation and survival pathways. It is hypothesized that the sulfonamide moiety plays a crucial role in enzyme binding, potentially affecting pathways such as angiogenesis and apoptosis.

For thiophene-based sulfonamides in general, molecular docking studies have revealed that these compounds exhibit noncompetitive inhibitory properties on carbonic anhydrase isoenzymes. This means they inhibit the enzymes by interacting outside of the catalytic active site. Both the sulfonamide and thiophene moieties play significant roles in these interactions .

Inhibition Kinetics

Studies on thiophene-based sulfonamides have revealed important aspects of their inhibition kinetics:

  • These compounds predominantly display noncompetitive inhibition of carbonic anhydrase isoenzymes, indicating they bind to sites distinct from the active site.

  • The binding affinity, represented by K₁ values, can be in the nanomolar range, suggesting high-affinity interactions with the target enzymes.

  • The inhibition potency, as measured by IC₅₀ values, also reaches nanomolar levels for some thiophene-based sulfonamides, indicating their effectiveness as enzyme inhibitors.

  • Molecular docking studies have been conducted to elucidate the binding modes of these compounds with their target enzymes, providing insights into the structural basis of their inhibitory activity .

Research Applications

Pharmaceutical Development

N-(4-iodophenyl)thiophene-2-sulfonamide has several potential applications in pharmaceutical development:

  • As a lead compound for developing anticancer drugs, particularly those targeting pathways inhibited by the compound.

  • For developing enzyme inhibitors, especially those targeting carbonic anhydrase isoenzymes, which are involved in various physiological and pathological processes.

  • As a structural template for designing more potent and selective drugs through structural modifications based on structure-activity relationships.

  • In combination therapy with established drugs to potentially enhance efficacy or overcome resistance mechanisms .

Structure-Based Drug Design

The structural features of N-(4-iodophenyl)thiophene-2-sulfonamide make it a valuable template for structure-based drug design:

Future Research Directions

Advanced Biological Evaluation

Future research on N-(4-iodophenyl)thiophene-2-sulfonamide could focus on several aspects:

  • Comprehensive evaluation of its anticancer activity against a wider range of cancer cell lines to determine specificity and potency.

  • Detailed investigation of its effects on specific signaling pathways and molecular targets to better understand its mechanism of action.

  • In vivo studies to assess its efficacy, pharmacokinetics, and toxicity in animal models.

  • Exploration of potential synergistic effects when combined with established therapeutic agents.

Structural Optimization

Further development of N-(4-iodophenyl)thiophene-2-sulfonamide and related compounds could involve:

  • Systematic structural modifications to improve potency, selectivity, and pharmacokinetic properties.

  • Development of hybrid molecules that combine the thiophene-sulfonamide scaffold with other pharmacophores to create multifunctional drugs.

  • Investigation of novel delivery systems to enhance bioavailability and target specificity.

  • Exploration of isosteric replacements for the iodine atom or the thiophene ring to optimize biological activity .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator